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Compound of Interest

Compound Name: Dipropyl! adipate

Cat. No.: B086888

A detailed analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and
Mass Spectrometry (MS) provides unambiguous confirmation of the chemical structure of
dipropyl adipate. This guide presents a comparative analysis of its spectroscopic data
alongside common alternatives—diethyl adipate, dibutyl adipate, and the isomeric diisopropyl
adipate—to offer researchers a comprehensive reference for structural verification.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for dipropyl adipate and its
alternatives. These values are essential for the identification and differentiation of these
structurally similar diesters.

'H NMR Spectroscopy Data

Proton Nuclear Magnetic Resonance (*H NMR) spectroscopy provides information on the
chemical environment of hydrogen atoms within a molecule. The chemical shift (8), multiplicity
(e.g., triplet, sextet), and integration of each signal correspond to a specific set of protons.
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B3C NMR Spectroscopy Data

Carbon-13 Nuclear Magnetic Resonance (33C NMR) spectroscopy identifies the different

carbon environments in a molecule.
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IR Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based
on the absorption of specific frequencies of infrared light.

C-H Stretch (sp?)

Compound C=0 Stretch (cm~*) C-O Stretch (cm~?) ( )
cm-
Dipropyl Adipate ~1735 ~1170 ~2870-2960
Diethyl Adipate ~1735 ~1175 ~2870-2980
Dibutyl Adipate ~1735 ~1170 ~2870-2960
Diisopropy! Adipate ~1730 ~1180 ~2870-2980

Mass Spectrometry Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a
molecule and its fragments, which helps in determining the molecular weight and elucidating
the structure.
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Compound Molecular lon [M]* (m/z) Key Fragment lons (m/z)
Dipropyl Adipate 230 171,129, 111, 43

Diethyl Adipate 202 157,129, 111, 101, 29
Dibutyl Adipate 258 185, 129, 111, 57, 56
Diisopropyl Adipate 230 171, 129, 100, 87, 43

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques described above.
Instrument parameters may vary, and optimization is often necessary.

NMR Spectroscopy (*H and **C)

o Sample Preparation: Dissolve approximately 10-20 mg of the adipate ester in about 0.6-0.7
mL of a deuterated solvent (e.g., CDCIs) in a standard 5 mm NMR tube.

e Instrumentation: The data presented were acquired on spectrometers operating at
frequencies ranging from 300 to 600 MHz for *H NMR and 75 to 150 MHz for 13C NMR.

» 'H NMR Acquisition:
o Acquire a one-pulse proton spectrum.

o Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and
a relaxation delay of 1-5 seconds.

o Process the data with an appropriate line broadening (e.g., 0.3 Hz) and reference the
spectrum to the residual solvent peak (e.g., CDCIs at 7.26 ppm) or an internal standard
like tetramethylsilane (TMS) at O ppm.

e 13C NMR Acquisition:

o Acquire a proton-decoupled carbon spectrum.
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o Typical parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and
a relaxation delay of 2-5 seconds.

o Reference the spectrum to the solvent peak (e.g., CDCls at 77.16 ppm).

Infrared (IR) Spectroscopy

o Sample Preparation: For liquid samples like dipropyl adipate, a neat spectrum can be
obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

e Acquisition:

[¢]

Record a background spectrum of the clean, empty salt plates.

Place the sample on one plate, cover with the second plate, and place in the

[¢]

spectrometer's sample holder.

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4

[¢]

cm™L,

The resulting spectrum is a plot of transmittance or absorbance versus wavenumber

[¢]

(cm™1).

Mass Spectrometry (MS)

o Sample Introduction: For volatile liquids like dipropyl adipate, direct injection or infusion via
a syringe pump into the ion source is common. Alternatively, Gas Chromatography-Mass
Spectrometry (GC-MS) can be used for separation and analysis.

¢ lonization: Electron lonization (El) is a common method for generating ions from volatile

organic compounds.

¢ Instrumentation: A variety of mass analyzers can be used, including quadrupole, time-of-
flight (TOF), or ion trap.

e Acquisition:
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o The instrument is typically scanned over a mass range of m/z 40 to 400.

o The resulting mass spectrum shows the relative abundance of different fragment ions,
which are characteristic of the molecule’s structure.

Workflow for Spectroscopic Analysis

The logical flow for confirming the structure of dipropyl adipate using these spectroscopic
techniques is illustrated in the diagram below.

Workflow for Spectroscopic Confirmation of Dipropyl Adipate

Spectroscopic Techniques

NMR Spectroscopy

(tH and °C) IR Spectroscopy Mass Spectrometry
Provides data on Identifies Provides molecular weight
proton and carbon framework functional groups and fragmentation data
Data Analysis and Interpretation
Analyze Chemical Shifts, Identify Characteristic Determine Molecular lon

Multiplicities, and Integration Functional Group Stretches and Fragmentation Pattern

Structural Confirmation

Confirm Dipropyl Adipate Structure

Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic confirmation of dipropyl adipate structure.
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 To cite this document: BenchChem. [Confirming the Molecular Structure of Dipropyl Adipate:
A Spectroscopic Comparison]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b086888#spectroscopic-analysis-to-confirm-dipropyl-
adipate-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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